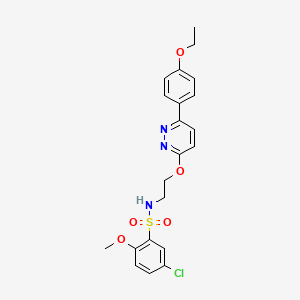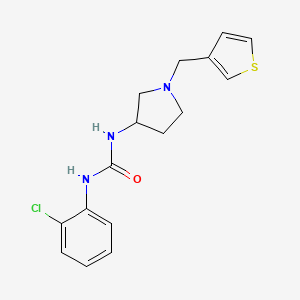
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as BAY 41-2272 and has been extensively studied for its various biochemical and physiological effects.
科学的研究の応用
Pharmaceutical Development
EN300-26601097 has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery. Research has indicated its potential use in developing treatments for neurological disorders, cancer, and inflammatory diseases due to its ability to modulate specific biochemical pathways .
Neuroscience Research
In neuroscience, EN300-26601097 is being explored for its effects on the central nervous system. Studies have demonstrated its potential to influence neurotransmitter systems, which could be beneficial in treating conditions such as depression, anxiety, and neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neural receptors makes it a valuable compound for neurological studies .
Cancer Research
The compound has been investigated for its anticancer properties. EN300-26601097 has shown promise in inhibiting the growth of certain cancer cell lines. Its mechanism of action involves the disruption of cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes it a potential candidate for the development of new anticancer drugs .
Anti-inflammatory Applications
Research has also focused on the anti-inflammatory properties of EN300-26601097. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests its potential use in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .
Antimicrobial Research
EN300-26601097 has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a promising candidate for the development of new antimicrobial agents. This application is particularly important in the context of rising antibiotic resistance .
Biochemical Research
In biochemical research, EN300-26601097 is used as a tool to study enzyme inhibition and protein interactions. Its specific binding properties allow researchers to investigate the mechanisms of enzyme action and the effects of enzyme inhibition on various biochemical pathways. This can lead to a better understanding of metabolic processes and the development of enzyme-targeted therapies .
Material Science
In material science, EN300-26601097 is studied for its potential use in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance their mechanical and chemical properties. This application is particularly relevant in the development of advanced materials for industrial and technological applications.
Source 1 Source 2 Source 3 Source 4 Source 5 Source 6 : Source 7 : Source 8
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-4-yl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O3/c18-12-4-5-13(19)14(7-12)21-17(22)11(8-20)6-10-2-1-3-15-16(10)24-9-23-15/h1-7H,9H2,(H,21,22)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBLHJRZTSAJSW-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=CC=CC(=C2O1)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxaindan-4-yl)-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
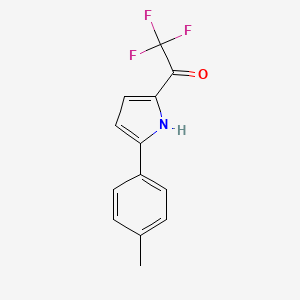
![7-(Tert-Butoxycarbonyl)-8-Methyl-5,6,7,8-Tetrahydroimidazo[1,2-A]Pyrazine-3-Carboxylic Acid](/img/structure/B2696379.png)
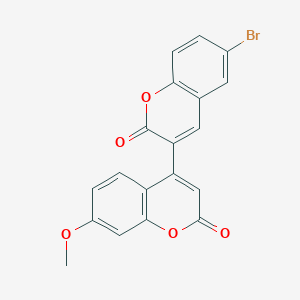
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
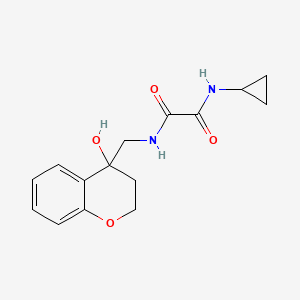
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
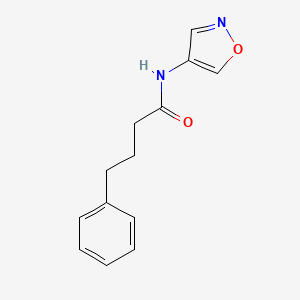
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
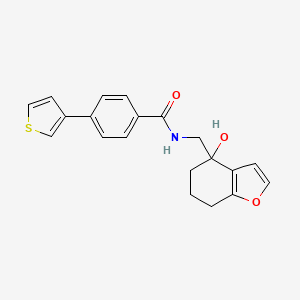
![N-(3,4-dimethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2696393.png)
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
